molecular formula C15H10N2O B14229043 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- CAS No. 757188-66-2

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-

Cat. No.: B14229043
CAS No.: 757188-66-2
M. Wt: 234.25 g/mol
InChI Key: NOKOAOIKCQSYEV-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by a fused ring system that includes a pyrrole and a pyrrolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[2,3-b]pyridine derivatives
  • Pyrrolo[3,2-b]pyrrole-1,4-diones
  • Pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- stands out due to its unique fused ring system and the presence of a phenyl group

Properties

CAS No.

757188-66-2

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

3-phenyl-1H-pyrrolo[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C15H10N2O/c18-15-12-7-4-8-17(12)14-11(9-16-13(14)15)10-5-2-1-3-6-10/h1-9,16H

InChI Key

NOKOAOIKCQSYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O

Origin of Product

United States

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